6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrimidine core structure, which is a fused ring system containing both pyrazole and pyrimidine rings. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(6(2)14)3-11-9-8(10(15)16)4-12-13(5)9/h3-4H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPZQUIJNFLLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388072 | |
| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774183-58-3 | |
| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 5-Amino-1H-pyrazole-4-carboxylic Acid with 1,1,3,3-Tetraethoxy-2-methylpropane
One of the most documented and efficient synthetic routes involves the condensation reaction between 5-amino-1H-pyrazole-4-carboxylic acid and 1,1,3,3-tetraethoxy-2-methylpropane in an acidic aqueous medium:
- Reaction conditions: The reactants are suspended in 6 M hydrochloric acid and heated at 95°C in a sealed tube.
- Mechanism: The reaction proceeds via acid-catalyzed cyclization, where the tetraethoxy compound acts as a masked acetyl equivalent, facilitating the formation of the pyrazolo[1,5-a]pyrimidine ring system with the acetyl and methyl substituents positioned correctly.
- Outcome: Upon heating, the solid dissolves at ~82°C, followed by precipitation of the product upon continued stirring and cooling.
- Yield: The process yields the target compound in 81% isolated yield after filtration and drying under vacuum.
| Parameter | Details |
|---|---|
| Starting materials | 5-amino-1H-pyrazole-4-carboxylic acid (271 mg, 2.1 mmol) and 1,1,3,3-tetraethoxy-2-methylpropane (0.5 g, 2.1 mmol) |
| Solvent | Aqueous hydrochloric acid (6 M, 1.3 mL) |
| Temperature | 95°C in sealed tube |
| Reaction time | Until solid dissolves and precipitates (approx. minutes after reaching 82°C) |
| Product isolation | Filtration, water rinse, vacuum drying |
| Yield | 305.1 mg (81%) |
This method is referenced from a synthesis report on ChemicalBook and related patent literature (US2012/15962).
Cross-Dehydrogenative Coupling (CDC) Strategy Using β-Ketoesters and N-Amino-2-iminopyridines
A more recent and innovative approach involves cross-dehydrogenative coupling (CDC) reactions promoted by acetic acid and molecular oxygen, enabling the formation of pyrazolo[1,5-a]pyridine derivatives under catalyst-free conditions:
- Reactants: N-amino-2-iminopyridines and β-ketoesters or β-diketones (e.g., ethyl acetoacetate, acetylacetone).
- Reaction conditions: Reflux in ethanol with acetic acid (typically 6 equivalents) under an oxygen atmosphere at 130°C for 18 hours.
- Mechanism: The process involves oxidative C(sp³)–C(sp²) bond formation via acetic acid-promoted dehydrogenative coupling, followed by dehydrative cyclization to form the pyrazolo[1,5-a]pyridine core.
- Optimization: Increasing acetic acid equivalents improves yield up to 6 equivalents; molecular oxygen is essential as an oxidant, with yields dropping drastically under inert atmosphere.
- Yields: Up to 94% yield for pyrazolo[1,5-a]pyridine derivatives under optimal conditions.
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyridine Derivative |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130°C, 18 h.
This method is highly atom economical, environmentally friendly (using O₂ as oxidant), and avoids the need for metal catalysts, making it attractive for preparing substituted pyrazolo[1,5-a]pyridines including the acetylated derivatives structurally related to this compound.
Comparative Analysis of Preparation Methods
| Feature | Acid-Catalyzed Condensation (Section 2.1) | CDC with AcOH and O₂ (Section 2.2) |
|---|---|---|
| Starting materials | 5-amino-1H-pyrazole-4-carboxylic acid + tetraethoxy compound | N-amino-2-iminopyridines + β-ketoesters/β-diketones |
| Catalyst | HCl (acidic medium) | None (catalyst-free, AcOH as promoter) |
| Oxidant | None (acidic conditions) | Molecular oxygen (O₂) |
| Reaction temperature | 95°C | 130°C |
| Reaction time | Minutes to hours | 18 hours |
| Yield | 81% | Up to 94% |
| Environmental considerations | Uses strong acid, sealed tube | Green oxidant (O₂), no metals |
| Product purity and isolation | Filtration and drying | Standard isolation, crystallization possible |
| Scalability | Moderate | Potentially high due to mild conditions |
Summary of Research Findings
- The acid-catalyzed condensation method is a classical, reliable approach with good yields and straightforward workup, suitable for laboratory-scale synthesis of this compound.
- The CDC method represents a modern, green, and efficient synthetic strategy that can be adapted for diverse substitutions on the pyrazolo[1,5-a]pyridine scaffold, including acetyl and methyl groups.
- Molecular oxygen plays a critical role as a green oxidant in the CDC method, enabling high yields without metal catalysts.
- Optimization of acetic acid equivalents is crucial to maximize yield and minimize side reactions.
- Structural confirmation of products is achieved via spectroscopic methods and X-ray crystallography, ensuring the integrity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its potency against specific tumor types .
Biochemical Research
This compound is utilized in proteomics research as a biochemical tool. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions.
- Enzyme Inhibition Studies : The compound has been used to inhibit certain enzymes, providing insights into metabolic pathways and potential therapeutic targets .
Agricultural Chemistry
The compound's derivatives have shown promise in agricultural applications as plant growth regulators or pesticides. Their ability to modulate plant growth responses could lead to enhanced agricultural productivity.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly more than the parent compound, suggesting that structural modifications can enhance efficacy.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the effects of this compound on a specific kinase involved in cancer progression. The findings revealed that the compound effectively inhibited kinase activity, leading to reduced cell migration and invasion in vitro.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 6-Acetylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and methyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine core enhances its reactivity and potential for diverse applications .
Biological Activity
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 774183-58-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
- CAS Number : 774183-58-3
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. Specifically, this compound has been evaluated for its effects on various cancer cell lines.
- Mechanism of Action : The compound appears to exert its effects by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, it has been linked to the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer cell signaling.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : In laboratory settings, the compound showed significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In a comparative study assessing various pyrazolo derivatives against bacterial strains, this compound exhibited one of the highest antibacterial activities among tested compounds. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?
A four-step protocol is widely used, starting with commercially available precursors like 2-acetylpyridine. Key steps include:
- Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
- Functionalization via nucleophilic substitution or condensation reactions, often using DMF as a solvent and potassium carbonate as a base .
- Final purification by recrystallization (e.g., from ethanol/DMF mixtures) .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Standard characterization includes:
- IR spectroscopy to confirm carbonyl (1690–1700 cm⁻¹) and NH/CN groups.
- NMR (¹H and ¹³C) to resolve substituent positions (e.g., δ 2.53 ppm for methyl groups in pyrimidine rings) .
- Mass spectrometry (EI or HRMS) for molecular ion validation (e.g., [M+H]+ peaks) .
- Elemental analysis to verify C, H, N ratios (e.g., ±0.3% deviation) .
Q. What functional groups enable further derivatization of the core structure?
The carboxylic acid group at position 3 and acetyl/methyl groups at positions 6/7 allow:
- Amidation (e.g., with 4,6-dimethylpyrimidin-2-amine) .
- Nucleophilic substitution of halogens (e.g., bromine at position 6) .
- Cyclization to form fused heterocycles .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity depends on precursor choice and reaction conditions:
- Using enaminones (e.g., enaminone 16a-c) in pyridine promotes cyclization at position 7 .
- Substituent steric effects (e.g., methyl vs. phenyl groups) influence reaction pathways .
- Temperature-controlled reactions (e.g., 95°C in 1,4-dioxane) enhance yield in cross-coupling steps .
Q. What strategies optimize the solubility and bioavailability of these compounds?
- Esterification : Ethyl ester derivatives (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) improve lipid solubility .
- Aminoalkylation : Introducing dimethylaminoethyl groups enhances water solubility and CNS penetration .
- Co-crystallization : Recrystallization with DMF or acetic acid optimizes crystal packing for stability .
Q. How are data contradictions resolved in structural elucidation?
Discrepancies between calculated and observed spectral data require:
- Dynamic NMR : High-temperature ¹H NMR (e.g., 110°C in DMSO-d6) resolves tautomeric equilibria in carboxamide derivatives .
- X-ray crystallography : Absolute configuration confirmation (e.g., monoclinic P21/c space group for chlorinated analogs) .
- Isotopic labeling : Tracking reaction intermediates using ¹³C-labeled precursors .
Q. What methodologies validate biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Enzyme inhibition assays : Testing against kinases or dehydrogenases (e.g., 3-hydroxypropionate dehydrogenase) .
- In vitro cytotoxicity : Screening in cancer cell lines with IC50 profiling .
- Molecular docking : Simulating interactions with targets like GABA receptors using trifluoromethyl-substituted analogs .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate purification : Column chromatography or recrystallization after each step reduces side products .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps .
- Catalyst screening : Bases like triethylamine vs. sodium hydride impact reaction rates .
Q. What analytical techniques differentiate isomeric byproducts?
- HPLC-MS : Separates isomers based on retention times and mass fragmentation patterns .
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of substituents (e.g., methyl vs. benzyl groups) .
- Vibrational spectroscopy : IR peaks at 2259 cm⁻¹ (CN) vs. 1680 cm⁻¹ (CO) distinguish cyano and carbonyl isomers .
Q. How to design SAR studies for pyrazolo[1,5-a]pyrimidine analogs?
- Position 7 modifications : Electron-withdrawing groups (Cl, NO2) enhance electrophilic reactivity .
- Position 3 substitutions : Carboxylic acid derivatives (amides, esters) modulate logP values .
- Core rigidity : Introducing fused rings (e.g., tetrahydropyrimidine) affects conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
